Ephenidine

NMDA receptor pharmacology Radioligand binding Dissociative anesthetics

Ephenidine is a selective NMDA antagonist (Ki=66nM) with >5-fold selectivity over DAT and >12-fold over NET, enabling clean NMDA receptor pharmacology with minimal off-target effects. Validated at 1-10µM for LTP inhibition and fEPSP suppression in hippocampal slices. Its N-ethyl substitution is structurally distinct from diphenidine and methoxphenidine—substituting without empirical validation introduces experimental variability. Choose Ephenidine for reproducible, compound-specific results in synaptic plasticity, learning & memory, and glutamatergic signaling studies.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 60951-19-1
Cat. No. B1211720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphenidine
CAS60951-19-1
Synonymsephenidine
N-ethyl-1,2-diphenylethanamine
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCNC(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3
InChIKeyIGFZMQXEKIZPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ephenidine (CAS 60951-19-1) Procurement Guide: Compound Identity and Basic Pharmacological Profile


Ephenidine (N-Ethyl-1,2-diphenylethylamine, CAS 60951-19-1) is a 1,2-diarylethylamine compound that functions as a selective NMDA receptor antagonist [1]. It is structurally categorized as a phenethylamine derivative and acts at the PCP binding site within the NMDA receptor channel [1]. The compound has been characterized for its binding affinity at the NMDA receptor (Ki: 66 nM) as well as modest secondary activity at dopamine (Ki: 379 nM) and norepinephrine (Ki: 841 nM) transporters, and sigma-1 (Ki: 629 nM) and sigma-2 (Ki: 722 nM) binding sites [1]. Ephenidine exhibits a voltage-dependent blockade profile similar to ketamine and is capable of inhibiting long-term potentiation (LTP) in hippocampal slices [1].

Why Ephenidine Cannot Be Replaced by Generic 1,2-Diarylethylamine Analogs


The 1,2-diarylethylamine class exhibits substantial variability in receptor binding profiles, functional potency, and metabolic stability across structurally similar members [1]. Even minor structural modifications—such as N-ethyl substitution versus piperidine ring incorporation or methoxy group addition—produce marked differences in NMDA receptor affinity, off-target selectivity ratios, and electrophysiological efficacy [1][2]. For example, diphenidine demonstrates stereoselective binding with Ki values ranging from 0.13 μM to 5.25 μM between enantiomers, while methoxphenidine shows altered potency and slower onset kinetics [2]. Consequently, substituting ephenidine with diphenidine, methoxphenidine, or ketamine without empirical validation introduces unacceptable variability in experimental outcomes and invalidates cross-study comparisons [2]. Procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of Ephenidine: Comparative Evidence for Procurement Decisions


NMDA Receptor Binding Affinity: Ephenidine vs. Diphenidine Enantiomers and Ketamine

Ephenidine exhibits potent NMDA receptor binding with a Ki of 66 nM determined via [3H]-MK-801 competitive radioligand displacement in rat brain membranes [1]. By comparison, the (S)-enantiomer of diphenidine shows a Ki of 130 nM (0.13 μM), while the (R)-enantiomer displays substantially reduced affinity with a Ki of 5250 nM (5.25 μM) [2]. Ketamine, the prototypical arylcyclohexylamine NMDA antagonist, demonstrates weaker binding compared to ephenidine under comparable assay conditions [1]. This quantitative hierarchy—ephenidine (66 nM) > (S)-diphenidine (130 nM) > ketamine > (R)-diphenidine (5250 nM)—provides a clear basis for selecting ephenidine when higher NMDA receptor affinity is required for experimental sensitivity or when enantiomeric variability in diphenidine preparations introduces confounding factors [1][2].

NMDA receptor pharmacology Radioligand binding Dissociative anesthetics

NMDA Receptor Selectivity: Ephenidine vs. Ketamine Off-Target Profile

Ephenidine demonstrates quantifiable selectivity for the NMDA receptor over secondary targets, with Ki values of 379 nM at dopamine transporter (DAT), 841 nM at norepinephrine transporter (NET), 629 nM at sigma-1 receptor, and 722 nM at sigma-2 receptor [1]. The selectivity ratio (NMDA Ki / off-target Ki) ranges from approximately 5.7-fold for DAT to 12.7-fold for NET. In functional electrophysiological assays, ephenidine at 50 μM produced no detectable effect on AMPA receptor-mediated fEPSPs while potently inhibiting NMDA receptor-mediated responses at 1 μM and 10 μM [1]. This NMDA-selective profile contrasts with ketamine, which exhibits more pronounced dopaminergic and serotonergic interactions that may complicate interpretation in behavioral or neurochemical studies [2].

Receptor selectivity Off-target pharmacology Neuropharmacology

Electrophysiological Efficacy: Ephenidine vs. Diphenidine and Methoxphenidine Functional Activity

In rat hippocampal slice preparations, ephenidine produced concentration-dependent inhibition of NMDA receptor-mediated fEPSPs, achieving 25% inhibition at 1 μM and near-maximal inhibition at 10 μM after 4 hours of superfusion [1]. Ephenidine at 10 μM also blocked the induction of long-term potentiation (LTP) in CA1 following theta burst stimulation [1]. In comparative electrophysiology studies, diphenidine (10 μM) produced a slower onset of NMDA receptor blockade compared to the competitive antagonist D-AP5, while 2-methoxydiphenidine (2-MXP) at 10 μM abolished NMDA-fEPSPs [2]. Diphenidine was found to be more potent than 2-methoxydiphenidine, which in turn was more potent than ketamine in reducing NMDA receptor-mediated synaptic excitation [3].

Electrophysiology Hippocampal slice fEPSP Long-term potentiation

Metabolic Pathway Differentiation: Ephenidine vs. Lefetamine and Diphenidine Derivatives

Ephenidine undergoes a distinct metabolic pathway consisting of N-oxidation, N-dealkylation, mono- and bis-hydroxylation of the benzyl ring, and hydroxylation of the phenyl ring only after N-dealkylation [1]. Metabolism studies comparing lefetamine (the parent 1,2-diarylethylamine structure) and its derivatives demonstrated that N-dealkylation serves as the initial metabolic step for all three substances in rats, with differential involvement of human cytochrome P450 isozymes [2]. Ephenidine's N-ethyl substitution pattern distinguishes its metabolic fate from diphenidine (which contains a piperidine ring) and methoxphenidine (which features a 2-methoxy substituent), resulting in different CYP isoform engagement and metabolic clearance rates [2].

Drug metabolism Cytochrome P450 Toxicokinetics

Structural Isomerism and Legal Classification: Ephenidine vs. Lefetamine Regulatory Context

Ephenidine (N-ethyl-1,2-diphenylethylamine, C16H19N, molecular weight 225.33 g/mol) is a structural isomer of lefetamine (N,N-dimethyl-1,2-diphenylethylamine, also C16H19N) [1]. Despite sharing the identical molecular formula, the N-ethyl substitution pattern in ephenidine (versus N,N-dimethyl in lefetamine) produces distinct pharmacological properties: lefetamine was marketed as an opioid analgesic in the 1940s, whereas ephenidine functions primarily as an NMDA receptor antagonist with weak opioid activity [1][2]. This structural isomerism has significant legal implications, as ephenidine is controlled in several jurisdictions as a structural isomer of the banned opioid lefetamine [1].

Structural isomer Controlled substance Analytical reference Forensic chemistry

Validated Application Scenarios for Ephenidine in Research and Analytical Settings


NMDA Receptor Pharmacology Studies Requiring High-Affinity Antagonism with Quantified Selectivity

Ephenidine is optimally suited for in vitro NMDA receptor pharmacology studies where high binding affinity (Ki = 66 nM) and a defined selectivity profile are required [1]. The compound's >5-fold selectivity window over dopamine transporter and >12-fold over norepinephrine transporter [1] enables experiments that isolate NMDA receptor-mediated effects with reduced polypharmacological confounding compared to ketamine or diphenidine. Researchers studying NMDA receptor function in recombinant expression systems, primary neuronal cultures, or acute brain slice preparations will benefit from ephenidine's potent and selective antagonism at the PCP binding site.

Electrophysiological Investigation of Synaptic Plasticity and Long-Term Potentiation

Ephenidine has been validated for use in hippocampal slice electrophysiology at concentrations of 1-10 μM, producing quantifiable inhibition of NMDA receptor-mediated fEPSPs (25% at 1 μM, near-maximal at 10 μM) and complete blockade of LTP induction at 10 μM [1]. This established concentration-response relationship provides a reliable reference for experimental design in studies of synaptic plasticity, learning and memory mechanisms, and glutamatergic neurotransmission. The compound's voltage-dependent blockade profile, characterized via whole-cell patch clamp recordings [1], makes it a valuable tool for investigating state-dependent NMDA receptor antagonism.

Analytical Reference Standard for Forensic Toxicology and Metabolite Identification

Ephenidine hydrochloride (CAS 6272-97-5) is commercially available as an analytical reference material categorized structurally as a phenethylamine [1]. The compound's well-characterized metabolic pathway—N-oxidation, N-dealkylation, mono- and bis-hydroxylation of the benzyl ring, and phenyl ring hydroxylation only after N-dealkylation [2]—provides a defined framework for metabolite identification in forensic toxicology applications. GC-MS methods have been developed and validated for the separation and detection of ephenidine and its derivatives [3], supporting its use as a reference standard in analytical method development and validation.

Structure-Activity Relationship Studies in 1,2-Diarylethylamine Series

Ephenidine serves as a key comparator compound in structure-activity relationship (SAR) studies of the 1,2-diarylethylamine class. Its N-ethyl substitution pattern distinguishes it from diphenidine (piperidine-containing), methoxphenidine (2-methoxy substituted), and lefetamine (N,N-dimethyl substituted) [1][2]. The availability of quantitative binding data (NMDA Ki = 66 nM; DAT Ki = 379 nM; NET Ki = 841 nM) [1] enables direct comparison with structural analogs in medicinal chemistry programs exploring NMDA receptor modulators for pain, epilepsy, neurodegenerative disease, or depression applications [2].

Technical Documentation Hub

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